Cas no 88850-32-2 (3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one)

3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core with a 2-methoxyethyl substituent at the 3-position and a thione group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The thione functionality enhances its utility as a ligand or building block for metal coordination complexes, while the methoxyethyl group improves solubility in polar solvents. Its stability under mild conditions and compatibility with further functionalization render it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s balanced lipophilicity and electronic properties contribute to its versatility in drug design.
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one structure
88850-32-2 structure
Product name:3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No:88850-32-2
MF:C6H9NO2S2
Molecular Weight:191.27116
CID:620690
PubChem ID:15404841

3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

    • 4-Thiazolidinone, 3-(2-methoxyethyl)-2-thioxo-
    • 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
    • NS-01799
    • CS-0116988
    • AKOS000349025
    • 88850-32-2
    • 3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
    • DTXSID70572461
    • インチ: InChI=1S/C6H9NO2S2/c1-9-3-2-7-5(8)4-11-6(7)10/h2-4H2,1H3
    • InChIKey: GWQVMKJMRPYEMR-UHFFFAOYSA-N
    • SMILES: COCCN1C(=O)CSC1=S

計算された属性

  • 精确分子量: 191.00747088g/mol
  • 同位素质量: 191.00747088g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 86.9Ų

3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
OTAVAchemicals
11639154-1000MG
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
88850-32-2 95%
1g
$247 2023-07-06
TRC
M139473-100mg
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
88850-32-2
100mg
$ 160.00 2022-06-04
Chemenu
CM541931-100mg
3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
88850-32-2 95%+
100mg
$334 2023-01-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1187628-100mg
3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
88850-32-2 98%
100mg
¥3038.00 2024-04-26
A2B Chem LLC
AD86904-1g
4-Thiazolidinone, 3-(2-methoxyethyl)-2-thioxo-
88850-32-2 95%
1g
$475.00 2024-04-19
A2B Chem LLC
AD86904-250mg
4-Thiazolidinone, 3-(2-methoxyethyl)-2-thioxo-
88850-32-2 95%
250mg
$360.00 2024-04-19
A2B Chem LLC
AD86904-50mg
4-Thiazolidinone, 3-(2-methoxyethyl)-2-thioxo-
88850-32-2 95%
50mg
$280.00 2024-04-19
TRC
M139473-10mg
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
88850-32-2
10mg
$ 50.00 2022-06-04
TRC
M139473-50mg
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
88850-32-2
50mg
$ 115.00 2022-06-04
Chemenu
CM541931-50mg
3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
88850-32-2 95%+
50mg
$237 2023-01-09

3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one 関連文献

3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-oneに関する追加情報

3-(2-Methoxyethyl)-2-Sulfanylidene-1,3-Thiazolidin-4-One: A Comprehensive Overview

The compound with CAS No. 88850-32-2, known as 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are widely studied for their potential applications in drug development. The thiazolidinone framework is particularly interesting due to its structural versatility and ability to form hydrogen bonds, making it a valuable scaffold for medicinal chemists.

Recent studies have highlighted the antimicrobial properties of 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, demonstrating its effectiveness against a range of bacterial and fungal strains. Researchers have found that the sulfanylidene group plays a crucial role in enhancing the compound's activity by stabilizing the structure and improving its bioavailability. This finding has opened new avenues for exploring this compound as a potential candidate in the development of novel antibiotics, especially in light of the growing threat of antibiotic resistance.

In addition to its antimicrobial effects, this compound has shown promising results in anti-inflammatory studies. The methoxyethyl group within its structure contributes to its lipophilicity, which is essential for crossing biological membranes and targeting inflammatory pathways. Preclinical trials have indicated that 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential candidate for treating inflammatory diseases like arthritis and dermatitis.

The synthesis of 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves a multi-step process that includes the formation of the thiazolidinone ring followed by functionalization with the methoxyethyl group. This process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing production costs and improving scalability for industrial applications.

From a structural perspective, the compound's sulfur-containing ring system is highly reactive and can undergo various transformations to yield derivatives with enhanced biological activities. For instance, substituting the methoxy group with other electron-donating or withdrawing groups has been shown to modulate the compound's pharmacokinetic properties, such as absorption and metabolism. These modifications are critical for optimizing drug delivery systems and ensuring therapeutic efficacy.

Moreover, computational studies using molecular docking techniques have provided insights into the binding interactions of 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one with target proteins. These studies reveal that the compound exhibits strong binding affinities towards enzymes involved in cellular signaling pathways, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). This suggests that it could be a potent modulator of cellular processes associated with chronic diseases like cancer and neurodegenerative disorders.

In terms of toxicity profiles, preliminary safety assessments indicate that 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has a favorable safety margin when administered at therapeutic doses. However, further long-term toxicological studies are required to fully evaluate its safety profile for human use. Regulatory agencies emphasize the importance of comprehensive safety evaluations before approving new drug candidates, particularly those with novel mechanisms of action.

The global pharmaceutical industry is increasingly focusing on natural product-inspired compounds due to their unique bioactivities and structural diversity. In this context, thiazolidinones like 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one represent a promising class of molecules that warrant further exploration. Collaborative efforts between academia and industry are essential for accelerating the translation of these findings into clinical applications.

In conclusion, CAS No. 88850-32-2, or 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, stands out as a versatile molecule with significant potential in drug discovery. Its unique chemical structure, combined with recent advances in synthetic methods and biological evaluations, positions it as a key player in addressing unmet medical needs. Continued research into its mechanisms of action and optimization strategies will undoubtedly pave the way for innovative therapeutic solutions in the coming years.

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